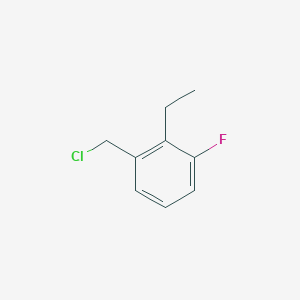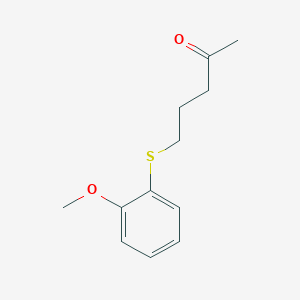![molecular formula C23H14O3S2 B13649037 5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)
5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde): is a complex organic compound that features a biphenyl core substituted with formyl groups and thiophene-2-carbaldehyde units
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde) typically involves multi-step organic reactions. One common method includes the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent to introduce the formyl group . The biphenyl core can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The formyl groups in the compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The thiophene rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of covalent organic frameworks (COFs) due to its ability to form stable linkages . It is also employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment . Its unique structure allows for selective targeting of cancer cells and efficient generation of reactive oxygen species (ROS) under light irradiation.
Industry: In the industrial sector, the compound is used in the production of advanced materials with applications in electronics and optoelectronics. Its ability to form stable, conjugated systems makes it valuable for the development of high-performance electronic devices.
作用機序
The compound exerts its effects primarily through its formyl and thiophene groups. The formyl groups can participate in condensation reactions, forming Schiff bases with amines. The thiophene rings contribute to the compound’s electronic properties, allowing it to act as a semiconductor. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to the generation of ROS and subsequent cell death in cancer cells .
類似化合物との比較
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Similar in structure but with a diphenylamino group instead of a biphenyl core.
Thiophene-2-carboxaldehyde: A simpler structure with only one formyl group and a thiophene ring.
Uniqueness: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde) is unique due to its biphenyl core, which provides rigidity and enhances its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science.
特性
分子式 |
C23H14O3S2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
5-[3-(4-formylphenyl)-5-(5-formylthiophen-2-yl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C23H14O3S2/c24-12-15-1-3-16(4-2-15)17-9-18(22-7-5-20(13-25)27-22)11-19(10-17)23-8-6-21(14-26)28-23/h1-14H |
InChIキー |
OIKAXAIDUFVKAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(S3)C=O)C4=CC=C(S4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


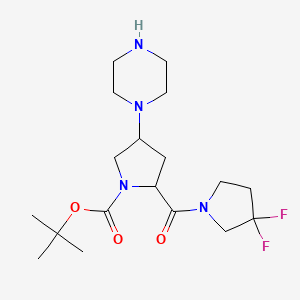

![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)

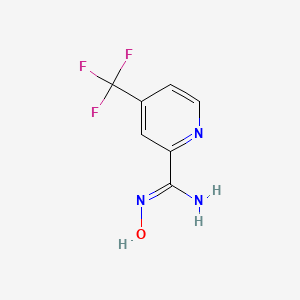
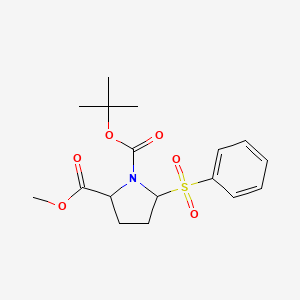
![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)

![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)

![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
